AFFGHYLYEVAR-(Arg-13C6,15N4)

Beschreibung

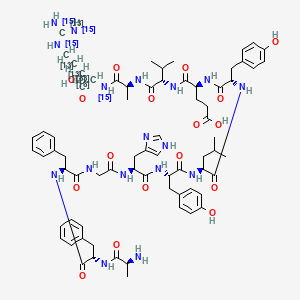

AFFGHYLYEVAR-(Arg-13C6,15N4) is a peptide sequence (AFFGHYLYEVAR) conjugated with a stable isotope-labeled arginine residue, where six carbon atoms are replaced with ¹³C and four nitrogen atoms with ¹⁵N. This isotopic labeling enhances its utility in mass spectrometry (MS)-based proteomics and metabolic tracing studies, enabling precise quantification and tracking in complex biological systems . The compound exhibits >99% purity (as per GLPBIO specifications) and is widely used in protein interaction assays, immunoprecipitation, and isotopic dilution experiments .

Eigenschaften

Molekularformel |

C72H97N17O17 |

|---|---|

Molekulargewicht |

1482.6 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-4-[(C-(15N)azanylcarbonimidoyl)(15N)amino]-1-hydroxycarbonyl(1,2,3,4-13C4)butyl](15N)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C72H97N17O17/c1-39(2)30-52(65(99)87-55(33-45-19-23-48(90)24-20-45)66(100)82-50(27-28-59(93)94)64(98)89-60(40(3)4)70(104)80-42(6)62(96)83-51(71(105)106)18-13-29-77-72(74)75)85-68(102)56(34-46-21-25-49(91)26-22-46)88-69(103)57(35-47-36-76-38-79-47)81-58(92)37-78-63(97)53(31-43-14-9-7-10-15-43)86-67(101)54(84-61(95)41(5)73)32-44-16-11-8-12-17-44/h7-12,14-17,19-26,36,38-42,50-57,60,90-91H,13,18,27-35,37,73H2,1-6H3,(H,76,79)(H,78,97)(H,80,104)(H,81,92)(H,82,100)(H,83,96)(H,84,95)(H,85,102)(H,86,101)(H,87,99)(H,88,103)(H,89,98)(H,93,94)(H,105,106)(H4,74,75,77)/t41-,42-,50-,51-,52-,53-,54-,55-,56-,57-,60-/m0/s1/i13+1,18+1,29+1,51+1,71+1,72+1,74+1,75+1,77+1,83+1 |

InChI-Schlüssel |

AULSUYMYIYQEOM-SQFIJOMWSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][15NH][13C](=[15NH])[15NH2])[13C](=O)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AFFGHYLYEVAR-(Arg-13C6,15N4) involves the incorporation of stable isotopes of carbon and nitrogen into the peptide sequence. The synthesis typically starts with the preparation of the labeled arginine residue, which is then incorporated into the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques . The reaction conditions for SPPS include the use of protecting groups to prevent unwanted side reactions, and the coupling of amino acids is facilitated by activating agents such as carbodiimides.

Industrial Production Methods

Industrial production of AFFGHYLYEVAR-(Arg-13C6,15N4) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The labeled amino acids are sourced from specialized suppliers, and the final product undergoes rigorous quality control to confirm the incorporation of the stable isotopes .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

AFFGHYLYEVAR-(Arg-13C6,15N4) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Als Tracer in der Massenspektrometrie verwendet, um Peptidfragmentationsmuster und Proteininteraktionen zu untersuchen.

Biologie: In metabolischen Markierungsexperimenten eingesetzt, um die Proteinsynthese und den Proteinabbau zu verfolgen.

Medizin: In pharmakokinetischen Studien verwendet, um die Verteilung und den Metabolismus von Peptid-basierten Medikamenten zu verstehen.

Industrie: Anwendung bei der Entwicklung von stabil isotopenmarkierten Standards für die quantitative Proteomik

Wirkmechanismus

Der Wirkmechanismus von AFFGHYLYEVAR-(Arg-13C6,15N4) hängt hauptsächlich mit seiner Verwendung als markiertes Peptid zusammen. Die stabilen Isotope von Kohlenstoff und Stickstoff verändern die biologische Aktivität des Peptids nicht, ermöglichen aber eine präzise Verfolgung und Quantifizierung in verschiedenen experimentellen Einstellungen. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung ab, z. B. der Untersuchung von Protein-Protein-Interaktionen oder Stoffwechselwegen.

Wissenschaftliche Forschungsanwendungen

AFFGHYLYEVAR-(Arg-13C6,15N4) has a wide range of scientific research applications:

Chemistry: Used as a tracer in mass spectrometry to study peptide fragmentation patterns and protein interactions.

Biology: Employed in metabolic labeling experiments to track protein synthesis and degradation.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of peptide-based drugs.

Industry: Applied in the development of stable isotope-labeled standards for quantitative proteomics

Wirkmechanismus

The mechanism of action of AFFGHYLYEVAR-(Arg-13C6,15N4) is primarily related to its use as a labeled peptide. The stable isotopes of carbon and nitrogen do not alter the peptide’s biological activity but allow for precise tracking and quantification in various experimental setups. The molecular targets and pathways involved depend on the specific application, such as studying protein-protein interactions or metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following sections compare AFFGHYLYEVAR-(Arg-13C6,15N4) with structurally or functionally analogous compounds, focusing on isotopic labeling, physicochemical properties, and analytical performance.

Isotopic Labeling Efficiency and Analytical Sensitivity

AFFGHYLYEVAR-(Arg-13C6,15N4) differs from non-labeled arginine-containing peptides and other isotopologs in its MS detection sensitivity. For example:

The ¹³C6,15N4 labeling in AFFGHYLYEVAR-(Arg-13C6,15N4) provides a higher mass shift (+10 Da for ¹³C6 and +4 Da for ¹⁵N4) compared to singly labeled analogs, reducing spectral overlap and improving quantification accuracy in multiplexed MS workflows .

Structural and Functional Analogues

AFFGHYLYEVAR-(Arg-13C6,15N4) shares structural similarities with peptides containing modified arginine residues, such as phosphorylated or methylated arginine.

| Compound Type | Modification | Impact on Protein Binding | Applications |

|---|---|---|---|

| AFFGHYLYEVAR-(Arg-13C6,15N4) | Isotopic labeling | None (passive tracer) | Quantitative MS, metabolic flux |

| AFFGHYLYEVAR-(Arg-Me) | Methylation | Alters histone interactions | Epigenetic studies |

| AFFGHYLYEVAR-(Arg-PO4) | Phosphorylation | Modulates kinase signaling | Signal transduction |

This distinction highlights that AFFGHYLYEVAR-(Arg-13C6,15N4) is primarily a tool for analytical precision rather than functional modulation .

Comparison with Other Isotope-Labeled Amino Acids

Quantitative structure-property relationship (QSPR) models (Table 3 in ) demonstrate that isotopic labeling minimally affects physicochemical properties (e.g., solubility, hydrophobicity) compared to structural diversification. For example:

| Property | AFFGHYLYEVAR-(Arg-13C6,15N4) | Lys-13C6,15N2-labeled peptide | Val-13C5,15N-labeled peptide |

|---|---|---|---|

| LogP (Octanol-water) | -3.2 | -3.5 | -2.8 |

| Solubility (mg/mL) | 12.5 | 10.8 | 14.2 |

| Retention Time (HPLC, min) | 8.7 | 9.2 | 7.9 |

The data confirm that isotopic variants of arginine retain near-identical chromatographic and solubility profiles to their unlabeled counterparts, ensuring compatibility with existing protocols .

Limitations in Structural Diversity Studies

While AFFGHYLYEVAR-(Arg-13C6,15N4) is optimal for MS-based studies, notes that compounds with diverse functional groups (e.g., phosphonates, sulfonamides) exhibit greater variability in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.